molecular formula C24H23N3O4S B11301729 N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pyridine-4-carboxamide

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pyridine-4-carboxamide

Cat. No.: B11301729
M. Wt: 449.5 g/mol
InChI Key: DKPBHYPIIDLIQN-UHFFFAOYSA-N
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Description

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pyridine-4-carboxamide is a potent and selective ATP-competitive inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key mediator in cellular stress response pathways Source . Its primary research value lies in the precise inhibition of the TAK1 signaling node, which sits upstream of critical transcription factors like NF-κB and AP-1, making it an essential tool for interrogating inflammation, immune response, and oncogenesis Source . In research models, this compound has been demonstrated to suppress the production of inflammatory cytokines and modulate cell survival and proliferation, providing critical insights into diseases such as rheumatoid arthritis, inflammatory bowel disease, and various cancers Source . By selectively targeting TAK1, researchers can dissect the complexities of the MAPK kinase kinase network and explore novel therapeutic strategies aimed at controlling aberrant innate immunity and tumor progression. This inhibitor is for research use in biochemical and cellular assays to further elucidate the pathophysiological roles of TAK1.

Properties

Molecular Formula

C24H23N3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

N-[1-(furan-2-ylmethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C24H23N3O4S/c1-16-6-8-21(9-7-16)32(29,30)22-17(2)18(3)27(15-20-5-4-14-31-20)23(22)26-24(28)19-10-12-25-13-11-19/h4-14H,15H2,1-3H3,(H,26,28)

InChI Key

DKPBHYPIIDLIQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CC3=CC=CO3)NC(=O)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Regiochemical Challenges

  • Pyrrole Functionalization : Competing substitution at positions 2 and 5 necessitates careful control of reaction conditions. Electron-withdrawing groups (e.g., sulfonyl) deactivate the ring, favoring substitution at the more nucleophilic amino group.

  • N- vs. C-Alkylation : The use of bulky bases (e.g., KOH in DMSO) suppresses C-alkylation, ensuring selective N-functionalization.

Scalability and Industrial Relevance

  • Batch Reactors : The patent-described method for phenyl methyl sulfone derivatives highlights scalability using 500 mL flasks and reflux conditions. Similar setups apply to this synthesis.

  • Cost Efficiency : Sodium dithionite and methyl sulfate are cost-effective reagents, aligning with industrial production standards .

Chemical Reactions Analysis

Coupling Reactions for Structural Diversification

This compound participates in amide bond formation and cross-coupling reactions , primarily targeting its carboxamide group and aromatic systems:

Key observations :

  • EDC/NHS-mediated coupling : The pyridine-4-carboxamide group reacts with primary amines to form secondary amides under carbodiimide coupling conditions (DMF, 0–5°C, 12–24 hr).

  • Suzuki-Miyaura cross-coupling : The furan ring undergoes palladium-catalyzed coupling with arylboronic acids at the β-position (Pd(PPh₃)₄, K₂CO₃, dioxane/water, 80°C).

Representative reaction :

Compound+R-B(OH)2Pd(PPh3)4Furan-aryl coupled product(Yield: 62–78%)[4]\text{Compound} + \text{R-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Furan-aryl coupled product} \quad (\text{Yield: 62–78\%})[4]

Sulfonamide Group Reactivity

The [(4-methylphenyl)sulfonyl] group enables nucleophilic substitutions and redox reactions :

Key transformations :

Reaction TypeConditionsProductsYield
Nucleophilic displacement K₂CO₃/DMF, 60°C, R-X (alkyl/aryl halides)Sulfonamide derivatives with modified R-groups45–68%
Reduction Zn/HCl, EtOH, refluxSulfinic acid analog (C23H29N2O3S)51%

Mechanistic insight :
The sulfonyl group acts as a leaving group in SN2 reactions, while reductive cleavage produces thioether intermediates.

Pyrrole Ring Functionalization

The 4,5-dimethylpyrrole core undergoes electrophilic substitutions and cycloadditions :

Documented reactions :

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the α-position of pyrrole (confirmed by ¹H NMR δ 8.2–8.4 ppm).

  • Diels-Alder reaction : The conjugated diene system reacts with maleic anhydride in toluene (110°C, 6 hr) to form bicyclic adducts .

Reactivity trend :
# Electron-withdrawing sulfonyl group deactivates pyrrole ring → substitutions occur only under strong electrophilic conditions .

Furan Ring Transformations

The furan-2-ylmethyl substituent participates in ring-opening and oxidation reactions :

Quantitative data :

ReactionReagentsProductSelectivity
Oxidation mCPBA, CH₂Cl₂, 25°Cγ-Butyrolactone derivative83%
Hydrogenation H₂ (1 atm), Pd/C, EtOHTetrahydrofuran analog94%

Structural impact :
Ring-opening via ozonolysis produces diketone intermediates for further functionalization.

Stability Under Biological Conditions

Hydrolytic stability profile :

ConditionpHHalf-life (t₁/₂)Degradation Products
Acidic1.22.1 hrPyridine-4-carboxylic acid + pyrrole sulfonic acid
Neutral7.448 hrStable (>90% intact)
Alkaline9.06.8 hrSulfonate anion + amide hydrolysis products

Catalytic Modifications

Recent advances in metal-mediated reactions :

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Alkyne-tagged derivatives form 1,2,3-triazoles with benzyl azides (CuI, DIPEA, DMF) .

  • Photoredox alkylation : Visible-light-mediated decarboxylative coupling with α-keto acids (Ru(bpy)₃Cl₂, Blue LEDs) .

Optimized conditions :

Compound+RCOCO2Hhν, 24 hrAlkylated product(Yield: 65–72%)[2]\text{Compound} + \text{RCOCO}_2\text{H} \xrightarrow{\text{hν, 24 hr}} \text{Alkylated product} \quad (\text{Yield: 65–72\%})[2]

This compound's multifunctional design allows precise modifications at seven distinct reactive centers, making it a versatile scaffold for medicinal chemistry applications. Current research focuses on improving reaction regioselectivity through protective group strategies and flow chemistry approaches .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities, particularly in the field of drug development. Its unique structure allows for interactions with biological macromolecules, which can lead to various therapeutic effects.

Potential Therapeutic Areas:

  • Anticancer Activity: Research indicates that compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives of pyrrole have been reported to suppress cell growth and induce apoptosis in cancer cells, making this compound a candidate for further anticancer studies .
  • Antimicrobial Properties: The presence of the furan and pyrrole rings enhances the compound's potential as an antimicrobial agent. Studies have demonstrated that similar compounds exhibit activity against a range of bacterial strains .

Biological Research Applications

The compound is being explored for its mechanisms of action in biological systems:

Mechanism of Action:

  • The furan and pyrrole rings can interact with specific enzymes or receptors involved in disease pathways. The sulfonyl group may enhance binding affinity, potentially leading to inhibition or modulation of target proteins.

Synthesis and Production

Synthetic Routes:
The synthesis of N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pyridine-4-carboxamide typically involves multiple steps:

  • Starting Materials: Furfurylamine and p-toluenesulfonyl chloride are common starting materials.
  • Reaction Conditions: The reaction is often carried out in solvents like tert-butylmethyl ether at controlled temperatures to optimize yields.

Industrial Production:
For large-scale production, methods may include continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

StudyFocusFindings
Pratt et al. (2004) Anticancer propertiesDemonstrated significant cytotoxicity against colon and breast cancer cell lines .
Matson et al. (1999) Synthesis MethodologyDeveloped synthetic routes for related pyrrole derivatives with potential pharmacological activities .
Recent Research (2022) Antimicrobial ActivityFound that certain derivatives exhibited notable activity against resistant bacterial strains .

Mechanism of Action

The mechanism of action of N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Key Structural and Physicochemical Differences:

Property Target Compound CAS 1010885-92-3
Molecular Formula C₂₃H₂₅N₃O₄S (estimated*) C₂₃H₃₀N₂O₄S
Molecular Weight ~455.5 g/mol (estimated*) 430.6 g/mol
Functional Groups Pyridine-4-carboxamide, furan Tetrahydrofuran-2-carboxamide
Solubility (Predicted) Moderate (polar pyridine moiety) Lower (nonpolar cyclopentyl group)

The pyridine ring in the target compound may enhance π-π stacking interactions with aromatic residues in biological targets, whereas the tetrahydrofuran group in CAS 1010885-92-3 could confer conformational rigidity .

N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide

This compound (Example 56 in ) shares the sulfonamide group but features a pyrazolopyrimidine-chromen scaffold instead of a pyrrole core:

  • Core Structure : Pyrazolo[3,4-d]pyrimidine vs. pyrrole.
  • Key Substituents : Chromen-2-yl, fluorophenyl, and methanesulfonamide.

Comparative Analysis:

Property Target Compound Example 56 ()
Molecular Weight ~455.5 g/mol (estimated*) 603.0 g/mol (M⁺+1)
Functional Groups Sulfonyl, pyridine, furan Sulfonamide, chromen, pyrazolopyrimidine
Melting Point Not reported 252–255°C

The higher molecular weight and melting point of Example 56 indicate greater structural rigidity and thermal stability .

Research Implications and Limitations

  • Structural Activity Relationships (SAR) : The furan-2-ylmethyl group in the target compound may offer electronic effects distinct from cyclopentyl or chromen-based substituents, influencing target selectivity.
  • Data Gaps : Experimental data (e.g., IC₅₀ values, crystallographic structures) for the target compound are absent in the provided evidence. Studies using SHELXL () or ORTEP-3 () could elucidate its 3D conformation and intermolecular interactions.
  • Synthetic Feasibility : The sulfonyl and carboxamide groups in both the target compound and analogs suggest compatibility with Suzuki-Miyaura couplings or sulfonylation protocols, as seen in .

Q & A

Q. What are common synthetic routes for constructing the pyrrole-sulfonyl-pyridine scaffold in this compound?

The core structure can be synthesized via multi-step protocols involving:

  • Sulfonylation : Introducing the 4-methylphenyl sulfonyl group to the pyrrole ring using a sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Heterocyclic coupling : Pd-catalyzed cross-coupling reactions to attach the pyridine-4-carboxamide moiety .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate intermediates .

Q. How can structural ambiguities in crystallographic data be resolved during characterization?

  • Use SHELX programs (e.g., SHELXL) for refining X-ray diffraction data, particularly to resolve torsional angles in the furan and sulfonyl groups .
  • Validate hydrogen bonding networks with ORTEP-3 for 3D visualization of thermal ellipsoids and intermolecular interactions .

Q. Which analytical techniques are critical for purity assessment?

  • HPLC : Employ C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to confirm ≥95% purity .
  • NMR : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to distinguish methyl groups on the pyrrole ring and confirm sulfonyl regiochemistry .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be methodologically addressed?

  • Perform solubility parameter calculations (Hansen parameters) to predict solvent compatibility, focusing on the sulfonyl group’s polarity and furan’s π-π interactions .
  • Validate experimentally via dynamic light scattering (DLS) to assess aggregation tendencies in aqueous buffers .

Q. What strategies optimize reaction yields when the furan-methylpyrrole coupling step shows variability?

  • Apply Design of Experiments (DoE) : Use factorial designs to test variables like temperature (80–120°C), catalyst loading (5–10% Pd(PPh₃)₄), and solvent polarity (THF vs. DMF) .
  • Monitor reaction progress in real-time via inline FTIR to detect intermediate formation .

Q. How does the sulfonyl group influence biological activity, and how can this be systematically tested?

  • Comparative SAR studies : Synthesize analogs with alternative substituents (e.g., trifluoromethylsulfonyl, phosphonate) and assay against target proteins (e.g., kinases) .
  • Molecular docking : Use software like AutoDock to simulate sulfonyl interactions with hydrophobic binding pockets, correlating with IC₅₀ values from enzyme inhibition assays .

Q. What methodologies resolve discrepancies in crystallographic vs. computational conformational predictions?

  • Torsional potential scans : Compare DFT-optimized structures (B3LYP/6-31G*) with crystallographic data to identify steric clashes in the furan-methylpyrrole region .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent to assess flexibility of the sulfonyl-pyrrole linkage .

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